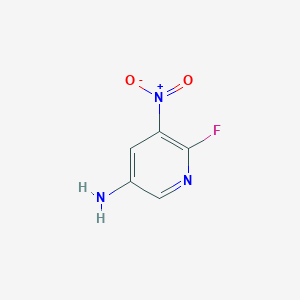
6-Fluoro-5-nitropyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-5-nitropyridin-3-amine is a fluorinated nitropyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a nitro group on the pyridine ring
Vorbereitungsmethoden
The synthesis of 6-Fluoro-5-nitropyridin-3-amine typically involves the nitration of fluoropyridine derivatives. One common method includes the reaction of 6-fluoropyridine with nitric acid under controlled conditions to introduce the nitro group at the desired position. Another approach involves the use of N2O5 in an organic solvent to form the N-nitropyridinium ion, which can then be reacted with SO2/HSO3- in water to yield the nitropyridine . Industrial production methods often optimize these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
6-Fluoro-5-nitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include nitric acid, hydrogen gas, metal hydrides, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-5-nitropyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial applications.
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways, potentially leading to the development of new drugs or diagnostic tools.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic profiles.
Industry: It is used in the development of agrochemicals and materials with specific desired properties, such as increased stability or reactivity
Wirkmechanismus
The mechanism of action of 6-Fluoro-5-nitropyridin-3-amine involves its interaction with various molecular targets. The presence of the fluorine atom and nitro group can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biological molecules. These interactions can modulate biological pathways, leading to potential therapeutic effects or other biological activities .
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-5-nitropyridin-3-amine can be compared with other fluorinated nitropyridines, such as 6-Fluoro-2-nitropyridin-3-amine. While both compounds share similar structural features, the position of the nitro group can significantly influence their chemical reactivity and biological activity. Other similar compounds include 3-nitropyridine and 4-substituted-3-nitropyridines, which also exhibit unique properties due to the presence of the nitro group on the pyridine ring .
Eigenschaften
IUPAC Name |
6-fluoro-5-nitropyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN3O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXZYPSLHWYYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12940724.png)





![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)







